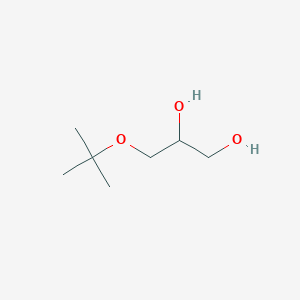
3-Tert-butoxy-1,2-propandiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-tert-butoxy-1,2-propanediol involves etherification reactions where glycerol reacts with isobutene under specific conditions. Alcántara et al. (2000) detailed the synthesis from propylene glycol and isobutene over solid acid catalysts in a packed trickle-bed reactor, indicating the compound's antiknock properties as a gasoline additive (Alcántara et al., 2000).
Molecular Structure Analysis
The molecular spectroscopic study by Jamróz et al. (2007) on mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, provided insights into the compound's structure using MS, NMR, IR, and Raman spectroscopy. Their research supports the identification and analysis of this compound's molecular structure through computational studies (Jamróz et al., 2007).
Chemical Reactions and Properties
3-Tert-butoxy-1,2-propanediol participates in various chemical reactions, contributing to its utility in synthesis and manufacturing processes. For instance, Ochiai et al. (1996) demonstrated its involvement in oxidation and deprotection reactions of benzyl and allyl ethers, highlighting its reactivity and potential in organic synthesis (Ochiai et al., 1996).
Physical Properties Analysis
Dubey and Kaur (2015) conducted a study on the molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with various alcohols. Their research, utilizing densities, speeds of sound, and viscosities, provides comprehensive insights into the physical properties of 3-tert-butoxy-1,2-propanediol and its mixtures at different temperatures, indicating the compound's solubility, density, and other key physical parameters (Dubey & Kaur, 2015).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese Studien
“3-Tert-butoxy-1,2-propandiol” kann in Studien zur chemischen Synthese verwendet werden . Diese Verbindung kann als Baustein bei der Synthese komplexerer Moleküle dienen und so zur Entwicklung neuer Materialien und Pharmazeutika beitragen .
Sauerstoffhaltige Additive für Ottokraftstoffe
Die Forschung hat tert-Butoxyalkanole, einschließlich “this compound”, auf ihre mögliche Verwendung als sauerstoffhaltige Additive für Ottokraftstoffe untersucht . Diese Verbindungen können die Klopffestigkeit von Benzin verbessern, die Effizienz des Motors steigern und Emissionen reduzieren .
Nachwachsende Diole
“this compound” ist ein tert-Butylether eines nachwachsenden Diols . Somit repräsentiert es eine Klasse von Verbindungen, die aus Biomasse gewonnen werden können und zur Entwicklung nachhaltiger und umweltfreundlicher chemischer Prozesse beitragen .
Kraftstoffadditive
Neben seinem Potenzial als sauerstoffhaltiges Additiv für Ottokraftstoffe kann “this compound” auch in anderen Zusammenhängen als Kraftstoffadditiv verwendet werden . Beispielsweise könnte es verwendet werden, um die Eigenschaften von Biokraftstoffen zu verbessern .
Stabilisierung der Tieftemperaturphase
Die Zugabe von “this compound” und ähnlichen Verbindungen kann sich positiv auf die Trübungspunktdepression von Ethanol-gemischtem Benzin auswirken . Dies bedeutet, dass es helfen könnte, den Kraftstoff bei niedrigeren Temperaturen zu stabilisieren und so seine Leistung bei kaltem Wetter zu verbessern
Wirkmechanismus
Target of Action
3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies
Mode of Action
It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that 3-Tert-butoxy-1,2-propanediol might affect similar biochemical pathways.
Result of Action
Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.
Safety and Hazards
Zukünftige Richtungen
As the biodiesel industry expands, finding new uses for the excess crude glycerol, from which 3-Tert-butoxy-1,2-propanediol is derived, is important . One of the potential uses is the production of glycerol tert-butyl ethers as fuel additives . This area of research is gaining interest and could provide a profitable solution for the surplus glycerol generated in biodiesel production .
Biochemische Analyse
Biochemical Properties
It is known that the compound may be used in chemical synthesis studies
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Tert-butoxy-1,2-propanediol in laboratory settings. It is known that the compound has a density of 1.0 g/mL at 20 °C .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDLYMEUNBLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411618 | |
| Record name | 3-tert-butoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74338-98-0 | |
| Record name | 3-tert-butoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?
A1: The study by [] investigates the use of 3-Tert-butoxy-1,2-propanediol as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in 3-Tert-butoxy-1,2-propanediol likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using 3-Tert-butoxy-1,2-propanediol in polyurethane synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


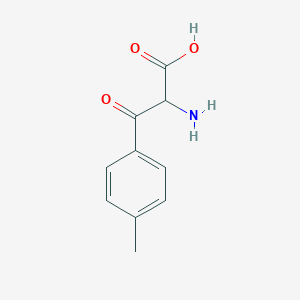
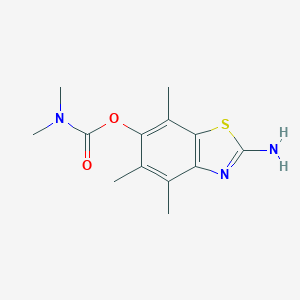

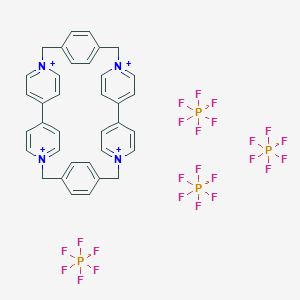
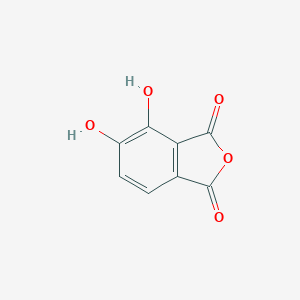
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)


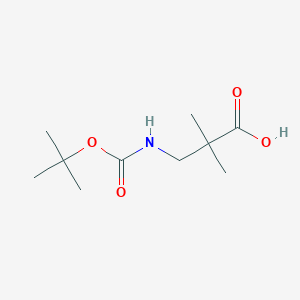

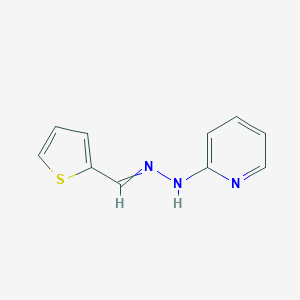

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
